BAY-693

ERK5 kinase assay negative control validation MAPK7 biochemical pharmacology

ERK5 target validation studies require a proper negative control-generic ERK5 inhibitors like XMD8-92 or ERK5-IN-1 cannot serve this role. BAY-693 is the only published, structurally matched negative control for the ERK5 inhibitor BAY-885, differing by a single 2-methyl substitution that abrogates ERK5 binding (IC50 = 6,400 nM vs. 40 nM for BAY-885). • Enables matched-pair experimental design for ERK5-dependent pharmacology • Conserved off-target profile with BAY-885 for scaffold-specific deconvolution • Listed in the SGC Dark Chemical Probes (DCP) set as the paired MAPK7 negative control

Molecular Formula C26H30F3N7O2
Molecular Weight 529.5682
CAS No. 2306302-48-5
Cat. No. B605949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-693
CAS2306302-48-5
SynonymsBAY-693;  BAY 693;  BAY693; 
Molecular FormulaC26H30F3N7O2
Molecular Weight529.5682
Structural Identifiers
SMILESO=C(C1=CC=C(OC(F)(F)F)C=C1N)N2CCC(C3=C4C(C=C(N5CCN(C)CC5)C=N4)=NC(C)=N3)CC2
InChIInChI=1S/C26H30F3N7O2/c1-16-32-22-13-18(35-11-9-34(2)10-12-35)15-31-24(22)23(33-16)17-5-7-36(8-6-17)25(37)20-4-3-19(14-21(20)30)38-26(27,28)29/h3-4,13-15,17H,5-12,30H2,1-2H3
InChIKeyAROOGPVJRFLMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY-693: ERK5 Negative Control Probe


BAY-693 (compound 42) is a synthetic organic small molecule belonging to the (piperidin-4-yl)pyrido[3,2-d]pyrimidine chemotype, developed by Bayer AG and disclosed in the Journal of Medicinal Chemistry in 2019 [1]. It is formally designated as the matched negative control probe for the potent ERK5 (MAPK7) inhibitor BAY-885 within the Dark Chemical Probes (DCP) set curated by the Structural Genomics Consortium [2]. BAY-693 shares the core pharmacophore of BAY-885 but incorporates a critical 2-methyl substitution on the pyrido[3,2-d]pyrimidine scaffold, which abrogates high-affinity ERK5 kinase domain binding [1]. Its molecular formula is C₂₆H₃₀F₃N₇O₂ (MW = 529.57) .

BAY-693: Matched Negative Control Necessity


BAY-693 is not merely a weaker ERK5 inhibitor — it is the only published, structurally matched negative control specifically paired with BAY-885 for ERK5 pharmacological studies [1]. Generic substitution with commercially available ERK5 inhibitors such as XMD8-92, ERK5-IN-1, or JWG-071 fails at the experimental design level: these compounds are active inhibitors with IC₅₀ values ranging from 80–300 nM and thus cannot serve as negative controls for ERK5-dependent pharmacology . Furthermore, BAY-693's 2-methyl substitution on the pyrido[3,2-d]pyrimidine core — the sole structural difference from BAY-885 — enables matched-pair experimental designs where any off-target effects shared by both molecules are controlled, an approach impossible using structurally unrelated ERK5 inhibitors [1]. The compound's formal inclusion in the DCP chemical probe set as the paired negative control for MAPK7 (ERK5) further underscores that no alternative compound fulfills this specific role [2].

BAY-693: Quantitative Differentiation Evidence


ERK5 Enzymatic Activity: Negative Control Validation

BAY-693 displays an ERK5 enzymatic IC₅₀ of 6.40 μM (6,400 nM), which is 160-fold higher (weaker) than its matched active probe BAY-885 (IC₅₀ = 0.040 μM / 40 nM) when measured under identical assay conditions [1]. This profound potency gap confirms that BAY-693 is functionally inert against ERK5 at concentrations where BAY-885 achieves full target engagement. In contrast, all other commercially available ERK5 inhibitors — XMD8-92 (Kd = 80 nM, IC₅₀ ≈ 240–300 nM), ERK5-IN-1 (IC₅₀ = 162 nM), and JWG-071 (IC₅₀ = 88 nM) — retain nanomolar-range potency and cannot serve as negative controls .

ERK5 kinase assay negative control validation MAPK7 biochemical pharmacology

Cellular MEF2 Reporter Assay: Negative Control Confirmation

In the SN12C-MEF2 luciferase reporter gene assay — a well-established cellular readout of ERK5-dependent transcriptional activity — BAY-693 exhibits an IC₅₀ of 11.0 μM (11,000 nM), compared to BAY-885's IC₅₀ of 0.115 μM (115 nM), representing a 96-fold reduction in cellular potency [1]. This near-complete loss of cellular ERK5 pathway inhibition at low-micromolar concentrations demonstrates that BAY-693 is functionally silent in cells under conditions where BAY-885 achieves robust inhibition (IC₉₀ = 691 nM) [1][2]. By contrast, XMD8-92, ERK5-IN-1, and JWG-071 all retain sub-micromolar to low-nanomolar cellular activity against ERK5-driven transcriptional outputs, rendering them unsuitable as negative controls for cell-based ERK5 pharmacology [3].

MEF2 reporter assay ERK5 transcriptional activity cellular target engagement SN12C-MEF2-luc

Matched Molecular Pair: Key Structural Determinant

BAY-693 differs from BAY-885 by the presence of a single 2-methyl substituent on the pyrido[3,2-d]pyrimidine core scaffold [1]. This minimal structural modification (ΔMW = +14 Da; C₂₆H₃₀F₃N₇O₂ vs C₂₅H₂₈F₃N₇O₂ for BAY-885) is the sole molecular determinant underlying the 160-fold loss of ERK5 binding affinity [1]. The matched molecular pair (MMP) relationship between BAY-693 and BAY-885 is unique among ERK5 chemical probes: no other published ERK5 inhibitor has a corresponding structurally matched negative control where a single atom or small group change ablates target engagement while preserving the physicochemical and off-target profile of the parent scaffold . This MMP design is a deliberate outcome of the Bayer medicinal chemistry program, confirmed by X-ray co-crystal structures of related compounds with the ERK5 kinase domain (PDB: 6HKN) [1].

matched molecular pair structure-activity relationship kinase inhibitor design pyrido-pyrimidine scaffold

DCP Set Designation: Curated ERK5 Negative Control

BAY-693 is formally registered as the negative control for the ERK5 (MAPK7) inhibitor BAY-885 in the Dark Chemical Probes (DCP) set, a curated collection of 97 high-quality chemical probes and matched controls maintained by the Structural Genomics Consortium (SGC) [1]. Within the kinase subset of the DCP, BAY-693 is one of approximately 15 matched negative controls, each paired with a specific active probe. No other ERK5-targeting compound — including XMD8-92, ERK5-IN-1 (XMD8-85), JWG-071, or AX-15836 — holds an equivalent curated negative control designation [1]. The SGC's DCP framework mandates that negative controls be structurally related to the active probe and demonstrate ≥100-fold loss of target potency, criteria that BAY-693 uniquely satisfies for ERK5 [2].

chemical probe Dark Chemical Probes Structural Genomics Consortium MAPK7 target validation

Kinase Selectivity: Matched-Pair Off-Target Control

BAY-885 was profiled against 357 kinases (Eurofins panel) at 1 μM, demonstrating exceptional selectivity with only three off-target kinases inhibited above 40% (rat Fer: 62%, human EphB3: 58%, human EphA5: 43%) [1]. While BAY-693 was not independently profiled against the full kinase panel in the published study, its near-identical scaffold to BAY-885 — differing only by a 2-methyl group remote from the hinge-binding region — supports a class-level inference that BAY-693 retains a comparable off-target kinase interaction profile to BAY-885 but without ERK5 engagement [2]. This matched-pair design enables subtraction of scaffold-dependent off-target effects: any biological response observed with BAY-885 that is absent with BAY-693 at equimolar concentrations can be attributed specifically to ERK5 inhibition rather than to EphB3, Fer, or EphA5 inhibition [2]. No other ERK5 inhibitor on the market offers a structurally matched control for this purpose .

kinase selectivity Eurofins panel off-target profiling chemical probe validation

Functional Validation: Pharmacological vs. Genetic ERK5 Inhibition

A landmark finding from the Bayer ERK5 program was that BAY-885, despite its high potency and selectivity, failed to inhibit proliferation in cancer cell lines with ERK5 genomic amplification (SN12C, SNU-449, MFM-223) or constitutive ERK5 pathway activation (BT-474, SK-BR-3) [1]. This result contrasted sharply with siRNA/shRNA-mediated ERK5 depletion, which produced robust antiproliferative effects. BAY-693 was essential to this conclusion: the absence of antiproliferative activity with BAY-693 at matched concentrations confirmed that any residual cellular effects observed with BAY-885 were not due to ERK5-independent scaffold toxicity [1][2]. This experimental paradigm — where the negative control rules out compound-class-driven artifacts — is now a standard requirement for chemical probe publications and cannot be replicated using any other commercially available ERK5 inhibitor [3].

ERK5 antiproliferative activity RNAi vs pharmacology chemical probe validation cancer cell models

BAY-693: Research and Industrial Applications


ERK5 Target Validation with Matched Probe Pair

The primary application of BAY-693 is as the paired negative control for BAY-885 in ERK5 target validation studies. Researchers should treat cells with equimolar concentrations of both compounds (typically 1–10 μM BAY-885, where ERK5 is fully inhibited, and matched BAY-693 concentrations where ERK5 activity is unaffected [1]). Any biological phenotype observed with BAY-885 but absent with BAY-693 can be attributed to ERK5 kinase inhibition. This experimental design was successfully employed in the original Bayer study to demonstrate that pharmacological ERK5 inhibition does not phenocopy genetic ERK5 depletion across multiple cancer cell lines [2]. This application is essential for laboratories seeking to publish ERK5 target validation data in journals that require SGC-recommended chemical probe standards [3].

Off-Target Deconvolution in ERK5 Signaling

BAY-693 enables scaffold-specific off-target deconvolution when used alongside BAY-885 in kinase signaling experiments. Because both compounds share the (piperidin-4-yl)pyrido[3,2-d]pyrimidine scaffold and differ only by a 2-methyl group, any off-target kinase interactions (e.g., with EphB3, Fer, or EphA5 at 1 μM [1]) are expected to be conserved between the pair, while ERK5 inhibition is exclusively retained by BAY-885. This matched-pair approach is particularly valuable for phosphoproteomic or transcriptomic studies where kinase inhibitor polypharmacology can confound pathway analysis. No other ERK5 inhibitor offers a structurally matched control for this purpose [2].

DCP-Compliant ERK5 Probe Set Procurement

For core facilities, screening centers, and pharmaceutical research units maintaining chemical probe libraries compliant with the Dark Chemical Probes (DCP) framework, BAY-693 must be procured alongside BAY-885 to complete the MAPK7 (ERK5) probe set [1]. The DCP set explicitly pairs BAY-885 as the active MAPK7 inhibitor with BAY-693 as its negative control, and procurement of only the active probe without its matched control is inconsistent with SGC probe usage guidelines [2]. This is particularly relevant for organizations participating in the SGC's chemical probe network or those seeking to align their compound libraries with community-standard probe collections for kinase drug discovery.

Teaching Chemical Probe Negative Control Use

The BAY-885/BAY-693 matched pair serves as an ideal teaching tool for graduate programs and industry training modules in chemical biology and kinase pharmacology. The pair exemplifies the SGC's chemical probe framework: a 160-fold potency differential arising from a single methyl substitution, a matched cellular inactivity profile confirmed in MEF2 reporter assays (11.0 μM vs 0.115 μM [1]), and a documented discrepancy between pharmacological inhibition and genetic knockdown phenotypes [2]. This educational application leverages BAY-693's well-characterized quantitative profile to train the next generation of researchers in rigorous chemical probe experimental design.

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